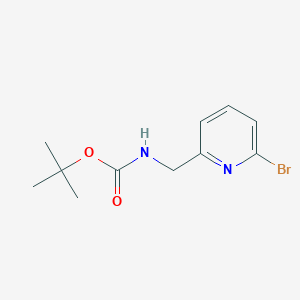

tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(6-bromopyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISQFMNTXPDRIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652156 | |

| Record name | tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887580-31-6 | |

| Record name | tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a valuable building block in pharmaceutical and materials science. We will delve into the primary synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the various methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this key intermediate.

Introduction: The Significance of this compound

This compound is a bifunctional molecule that incorporates a bromine-substituted pyridine ring and a Boc-protected aminomethyl group.[1][2] The pyridine moiety offers a site for various cross-coupling reactions, while the protected amine allows for subsequent elaboration into more complex structures. This unique combination of reactive handles makes it a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

Overview of Synthetic Strategies

The synthesis of the target molecule hinges on the preparation of the key intermediate, (6-bromopyridin-2-yl)methanamine.[3][4] Once this amine is obtained, a standard Boc-protection protocol is employed to yield the final product. The primary divergence in synthetic approaches lies in the method used to construct the (6-bromopyridin-2-yl)methanamine core. The most prevalent strategies commence from either 6-bromopyridine-2-carbonitrile or 6-bromo-2-pyridinecarboxaldehyde. A less common but viable route begins with 2,6-dibromopyridine.

DOT Diagram: Synthetic Pathways Overview

Caption: Overview of the main synthetic routes to this compound.

Synthesis Pathway I: Reduction of 6-Bromopyridine-2-carbonitrile

This is arguably the most direct route to the key amine intermediate. The nitrile group of 6-bromopyridine-2-carbonitrile is reduced to a primary amine.

Mechanistic Considerations

Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically employed for this transformation.[5][6][7][8] The mechanism involves the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This process occurs twice, leading to a nitrogen-aluminum complex which, upon aqueous workup, is hydrolyzed to afford the primary amine.

Experimental Protocol

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

A solution of 6-bromopyridine-2-carbonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (6-bromopyridin-2-yl)methanamine.

Synthesis Pathway II: Reductive Amination of 6-Bromo-2-pyridinecarboxaldehyde

This pathway offers an alternative to the use of highly reactive metal hydrides for the reduction of nitriles. Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.[11][12][13][14]

Synthesis of 6-Bromo-2-pyridinecarboxaldehyde

The starting aldehyde can be synthesized from 2,6-dibromopyridine.[15] This involves a selective monolithiation at the 2-position using n-butyllithium at low temperatures, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Mechanistic Considerations

In the reductive amination step, the aldehyde reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine. A reducing agent, often a milder hydride such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), then reduces the imine to the primary amine.[13] Sodium cyanoborohydride is particularly effective as it is more selective for the reduction of the iminium ion over the starting aldehyde.

Experimental Protocol

Materials:

-

6-Bromo-2-pyridinecarboxaldehyde

-

Ammonium acetate

-

Methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

To a solution of 6-bromo-2-pyridinecarboxaldehyde in methanol, ammonium acetate is added, and the mixture is stirred at room temperature.

-

Sodium cyanoborohydride is then added portion-wise, and the reaction is stirred for several hours.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give (6-bromopyridin-2-yl)methanamine.

Final Step: Boc Protection of (6-Bromopyridin-2-yl)methanamine

The final step in the synthesis is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.[16]

DOT Diagram: Boc Protection Mechanism

Caption: Simplified mechanism of the Boc protection of (6-bromopyridin-2-yl)methanamine.

Experimental Protocol

Materials:

-

(6-Bromopyridin-2-yl)methanamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of (6-bromopyridin-2-yl)methanamine in dichloromethane, triethylamine is added, and the solution is cooled to 0 °C.

-

A solution of di-tert-butyl dicarbonate in dichloromethane is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| I | 6-Bromopyridine-2-carbonitrile | LiAlH₄ | Direct, often high-yielding. | Requires strictly anhydrous conditions; LiAlH₄ is highly reactive and requires careful handling. |

| II | 6-Bromo-2-pyridinecarboxaldehyde | NaBH₃CN, NH₄OAc | Milder reducing agent; more tolerant of functional groups. | May require the synthesis of the starting aldehyde; NaBH₃CN is toxic. |

Conclusion

The synthesis of this compound can be efficiently achieved through multiple pathways. The choice of a particular route will depend on the availability of starting materials, the scale of the reaction, and the laboratory's capabilities for handling specific reagents. The reduction of 6-bromopyridine-2-carbonitrile with LiAlH₄ is a direct and effective method, while the reductive amination of 6-bromo-2-pyridinecarboxaldehyde offers a milder alternative. Both routes culminate in a straightforward Boc protection to yield the desired product, a versatile intermediate for further synthetic transformations.

References

- Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC - PubMed Central - NIH. (2024, September 10).

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure.

- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons.

- Lithium aluminum hydride reduction - YouTube. (2018, February 16).

- 6-Bromo-2-pyridinecarboxaldehyde 97 34160-40-2 - Sigma-Aldrich.

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3).

- This compound - PubChem.

- Lithium Aluminum Hydride LiAlH4 Carbonyl Reduction Reaction and Mechanism - Leah4Sci. (2016, February 17).

- This compound - Sunway Pharm Ltd.

- tert-Butyl ((6-bromopyridin-2-yl)(imino)methyl)carbamate|BLD Pharm.

- (6-Bromopyridin-2-yl)methanamine | 188637-63-0 - Sigma-Aldrich.

- Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism - YouTube. (2016, February 26).

- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps.

- Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[ - Semantic Scholar. (2022, September 8). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbLX0I9g-PKe3agt6Sf7muy9KlDcUTw0InoT_M2Pf-HcicjUyqYrL4ZvVVXGpBGI42ZDxMnoq8COQNS3UaWmBMuz6hqxdyXMs16mIjKNpkTSZF_Ll29jVDgPUowPSd_QWKwAiEUHaEc-yI-DflCZZyFuSm3R4qelBYTv5JlCZgacgvNvTs3RePdw==

- Synthesis of 2-amino-6-bromopyridine - Dissertation.

- 6-Bromo-2-(hydroxymethyl)pyridine - ChemBK. (2024, April 9).

- Synthesis of 6-Bromo-2-formyl-pyridine - PrepChem.com.

- Boc-Protected Amino Groups - Organic Chemistry Portal.

- Reductive amination - Wikipedia.

- Support information - The Royal Society of Chemistry.

- (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0 | Chemsrc. (2025, August 29).

- 6-Bromo-2-pyridinecarbonitrile | 122918-25-6 - Benchchem.

- 6-Bromo-2-pyridinecarbonitrile 97 122918-25-6 - Sigma-Aldrich.

- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.

- Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol - Benchchem.

- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).

- CAS 344331-90-4 2-(Boc-amino)-6-bromopyridine - Building Block / BOC Sciences.

- (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. (2025, August 6).

- Reductive Amination - ACS GCI Pharmaceutical Roundtable.

- 6-Bromopyridine-3-carbonitrile | C6H3BrN2 | CID 5005718 - PubChem.

- CN102936220B - BOC protection method for aminopyridine - Google Patents.

- 1956309-87-7 | (6-Bromopyridin-2-yl)methanamine dihydrochloride - ChemScene.

- 6-bromopyridine-3-carbonitrile (C6H3BrN2) - PubChemLite.

- 2-(Boc-amino)-6-bromopyridine - CRO SPLENDID LAB.

- 6-Bromopyridine-2-carbonitrile - CymitQuimica.

Sources

- 1. This compound | C11H15BrN2O2 | CID 29921672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:887580-31-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. (6-Bromopyridin-2-yl)methanamine | 188637-63-0 [sigmaaldrich.com]

- 4. (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0 | Chemsrc [chemsrc.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. leah4sci.com [leah4sci.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. 6-溴-2-氰基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 15. prepchem.com [prepchem.com]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, provide a detailed and rationalized protocol for its synthesis, and explore its applications, particularly its role as a versatile building block in the development of novel therapeutics.

Introduction: A Versatile Heterocyclic Building Block

This compound, bearing the CAS Number 887580-31-6, is a bifunctional molecule of significant interest to the scientific community.[1][2] Its structure incorporates a pyridine ring, a common scaffold in numerous pharmaceuticals, functionalized with a bromine atom and a Boc-protected aminomethyl group. This unique combination of features makes it an invaluable starting material for the synthesis of more complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents.[3] The tert-butyloxycarbonyl (Boc) protecting group on the amine provides stability during these transformations and can be readily removed under acidic conditions to liberate the free amine for further functionalization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 887580-31-6 | [1][2][4] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1][2] |

| Molecular Weight | 287.15 g/mol | [1][2] |

| Physical Form | White to yellow solid or liquid | [5] |

| Melting Point | Not explicitly reported; analogous carbamates are solids with defined melting points. | |

| Boiling Point (Predicted) | 386.4 ± 32.0 °C at 760 mmHg | [4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| pKa (Predicted) | 10.37 ± 0.46 (for a structurally similar compound) | [6] |

| LogP (Predicted) | 2.20 |

Synthesis and Characterization: A Step-by-Step Guide

The synthesis of this compound is typically achieved through the Boc protection of its corresponding amine precursor, (6-bromopyridin-2-yl)methanamine.[5][7] This straightforward yet crucial reaction ensures the amine functionality is masked, preventing unwanted side reactions in subsequent synthetic steps.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Materials:

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (6-bromopyridin-2-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add triethylamine (TEA) (1.2 eq). The TEA acts as a base to neutralize the hydrobromic acid that may be present with the starting amine and the carboxylic acid byproduct formed during the reaction.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reaction mixture. The slow addition and cooling are crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm. The methylene protons adjacent to the carbamate nitrogen will appear as a doublet around δ 4.3-4.5 ppm. The aromatic protons of the pyridine ring will be observed in the region of δ 7.0-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around δ 28 ppm and the carbonyl carbon of the carbamate at approximately δ 155-156 ppm. The carbon of the Boc protecting group's quaternary center will be around δ 79-80 ppm. The methylene carbon and the aromatic carbons will also have characteristic chemical shifts.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a molecular ion peak corresponding to the mass of the compound plus a proton [M+H]⁺ or other adducts.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups.

The Role of the Bromine Atom: A Gateway to Molecular Diversity

The bromine atom at the 6-position of the pyridine ring is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with an organic halide.[8][9] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring.

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

This reaction is pivotal in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. For instance, this methodology has been employed in the synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amines as potential anti-mycobacterial agents.[10]

The Boc-Protected Amine: A Latent Nucleophile

The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including those typically used for Suzuki-Miyaura couplings. This allows for selective manipulation of the pyridine ring without affecting the amine functionality.

Once the desired modifications have been made to the pyridine core, the Boc group can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the primary amine. This newly deprotected amine can then participate in a variety of subsequent reactions, such as amide bond formation, reductive amination, or N-alkylation, further expanding the molecular diversity that can be achieved from this versatile building block.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a number of biologically active compounds. Its use as a key intermediate has been reported in the synthesis of potential therapeutic agents, including HIV inhibitors and other pharmaceutically relevant molecules.[6] The ability to readily introduce diverse substituents via the bromine handle, coupled with the latent reactivity of the protected amine, makes this compound a valuable tool for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a strategically important building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and orthogonal reactivity make it an indispensable tool for researchers and scientists. The ability to leverage the bromine for cross-coupling reactions and the protected amine for subsequent functionalization provides a powerful platform for the efficient construction of complex molecular architectures with potential therapeutic applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. CAS#:887580-31-6 | tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate. [Link]

-

Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

-

ChemWhat. 6-BROMO-2-PYRIDINEMETHANAMINE CAS#: 188637-63-0. [Link]

-

Thomas, A. D., & Carrow, B. P. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 51(5), 1184–1196. [Link]

-

Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1125. [Link]

-

Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

-

Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

- Google Patents. (2017). Biaryl monobactam compounds and methods of use thereof for the treatment of bacterial infections (WO2017106064A1).

- Google Patents. (2011).

- Google Patents. (2008). Process for the production of tert-butyl N-(2-bromoethyl)

-

Organic Syntheses. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 82, 109. [Link]

Sources

- 1. This compound | C11H15BrN2O2 | CID 29921672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:887580-31-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. Buy tert-Butyl (6-bromopyridin-3-yl)carbamate | 218594-15-1 [smolecule.com]

- 4. CAS#:887580-31-6 | tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate | Chemsrc [chemsrc.com]

- 5. (6-Bromopyridin-2-yl)methanamine | 188637-63-0 [sigmaaldrich.com]

- 6. (S)-TERT-BUTYL (1-(3-BROMO-6-(3-METHYL-3-(METHYLSULFONYL)BUT-1-YN-1-YL)PYRIDIN-2-YL)-2-(3,5-DIFLUOROPHENYL)ETHYL)CARBAMATE CAS#: 2189684-54-4 [m.chemicalbook.com]

- 7. (6-Bromopyridin-2-yl)methanamine, CasNo.188637-63-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 8. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Analysis of tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate (CAS 887580-31-6) as a Putative Modulator of Epigenetic Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract: The compound tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate, identified by CAS number 887580-31-6, is a heterocyclic molecule belonging to the 2-aminopyridine derivative class. While specific experimental data for this compound is not extensively documented in publicly accessible literature, its structural features suggest a strong potential for interaction with key biological targets, particularly within the realm of epigenetics. This guide synthesizes information on the broader class of 2-aminopyridine derivatives to propose a logical framework for the experimental characterization of this molecule, with a focus on its potential as an inhibitor of histone methyltransferases (KMTs).

Part 1: Rationale and Structural Considerations

The core structure of tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate features a pyridine ring substituted with a bromine atom and a Boc-protected aminomethyl group. This 2-substituted pyridine scaffold is a recognized pharmacophore in medicinal chemistry. The bromine atom can serve as a vector for further chemical modification or engage in halogen bonding with target proteins. The aminomethyl side chain, once deprotected, provides a key interaction point, mimicking the lysine side chain of histones.

The tert-butyloxycarbonyl (Boc) protecting group offers a strategic advantage in a research and development setting. It enhances cell permeability for initial screening in cell-based assays and can be readily removed in vitro or in vivo to unmask the primary amine, which is hypothesized to be crucial for biological activity.

Based on these structural attributes and the established role of similar heterocyclic compounds, a primary hypothesis is that tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate, or its deprotected form, may act as a competitive inhibitor of histone methyltransferases by occupying the lysine-binding channel of the enzyme's active site.

Part 2: Proposed Experimental Workflows

To elucidate the biological activity of CAS 887580-31-6, a multi-tiered experimental approach is recommended. This workflow is designed to first confirm the compound's identity and purity, then to screen for its primary biological activity, and finally to characterize its mechanism of action.

Workflow Diagram:

An In-depth Technical Guide to tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate: A Versatile Building Block in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate, a key heterocyclic building block in medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, molecular structure, and established protocols for its synthesis and characterization. This document further explores the compound's strategic utility in drug development, focusing on how its dual functionality—a site for cross-coupling reactions and a protected amine—enables the construction of complex molecular architectures. The insights provided herein are intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Core Attributes

This compound, registered under CAS Number 887580-31-6, is a bifunctional organic compound of significant interest to the synthetic chemistry community.[1][2] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 6-position and a methylene amine at the 2-position. The amine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

The strategic placement of the bromine atom and the protected amine makes this molecule a highly versatile intermediate. The bromine atom serves as an efficient handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the Boc-protected amine can be unveiled at a later synthetic stage to enable further functionalization, such as amide bond formation or reductive amination. This inherent orthogonality makes it an invaluable scaffold for building combinatorial libraries and synthesizing complex target molecules in drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and application in synthetic workflows.

Molecular Structure

The molecule consists of a central 2,6-disubstituted pyridine ring. A bromomethyl group is attached at the 2-position, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. The bromine atom is located at the 6-position of the pyridine ring.

Caption: Molecular Structure of this compound.

Key Data Summary

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(6-bromo-2-pyridinyl)methyl]carbamate | [2] |

| CAS Number | 887580-31-6 | [1][2] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1][2] |

| Molecular Weight | 287.15 g/mol | [1][2] |

| Exact Mass | 286.03169 Da | [2] |

| Appearance | Solid (typical) | N/A |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis and Workflow

The synthesis of this compound is typically achieved through the protection of the primary amine of (6-bromopyridin-2-yl)methanamine. The most common and efficient method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction is a standard procedure in peptide synthesis and for protecting amines in multi-step organic synthesis.[3][4]

Synthesis Workflow Diagram

Caption: General workflow for the Boc-protection of (6-bromopyridin-2-yl)methanamine.

Experimental Protocol (Representative)

This protocol is a generalized procedure based on established methods for Boc protection of amines.[3][4]

-

Preparation: To a solution of (6-bromopyridin-2-yl)methanamine (1.0 eq) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M), add a base such as triethylamine (TEA) (1.2 eq) or a saturated aqueous solution of sodium bicarbonate.

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 15-30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Quench the reaction by adding water. If using an organic solvent like DCM, separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization Insights

While specific spectra for this compound require direct experimental acquisition, the expected NMR and MS signatures can be predicted based on its structure and data from analogous compounds.[5]

-

¹H NMR: The spectrum is expected to show a characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group. A doublet around 4.4-4.6 ppm, integrating to 2H, would represent the methylene (-CH₂-) protons, coupled to the adjacent NH proton. The pyridine ring protons would appear in the aromatic region (7.0-8.0 ppm) as a set of coupled multiplets, with their chemical shifts influenced by the bromo- and carbamate substituents. A broad singlet corresponding to the carbamate N-H proton would also be present, typically around 5.5-6.0 ppm.

-

¹³C NMR: The spectrum would feature a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The methylene carbon would resonate around 45-50 ppm. The carbonyl carbon of the carbamate is expected in the 155-157 ppm region. Signals for the five distinct carbons of the pyridine ring would also be observed in the aromatic region (approx. 120-160 ppm).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The expected molecular ions would be at m/z 286 and 288. A common fragmentation pattern is the loss of the tert-butyl group or the entire Boc group.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.

-

Cross-Coupling Reactions: The C-Br bond at the 6-position of the pyridine ring is an excellent site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon-carbon (e.g., Suzuki, Sonogashira, Stille) or carbon-nitrogen (Buchwald-Hartwig) bonds, enabling the synthesis of a vast array of substituted pyridine derivatives.

-

Amine Functionalization: The Boc-protecting group is stable to the basic or nucleophilic conditions often employed in cross-coupling reactions. Following the modification of the pyridine ring, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to liberate the primary amine. This newly revealed nucleophilic site can then be used for further elaboration, such as acylation to form amides, alkylation, or reaction with isocyanates to form ureas.[6]

-

Scaffold for Bioactive Molecules: Substituted pyridines are a common motif in many pharmaceuticals. This building block provides a reliable and flexible route to synthesize libraries of novel compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and other enzymes. It has been identified as a key intermediate in the synthesis of inhibitors for targets such as Orexin receptors and IRAK4.[7]

Safety, Handling, and Storage

-

Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a dry and cool place, as recommended by suppliers.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can prolong its shelf life.

Conclusion

This compound is a high-value synthetic building block that offers chemists a powerful tool for the efficient construction of complex heterocyclic molecules. Its orthogonal functionalities—a handle for cross-coupling and a protected amine—provide a logical and flexible pathway for creating diverse molecular architectures. This guide has outlined its fundamental properties, a reliable synthetic approach, and its strategic importance, underscoring its continued relevance in the fields of organic synthesis and medicinal chemistry.

References

-

This compound - PubChem. National Center for Biotechnology Information. [Link]

-

Supporting Information - General procedure for the synthesis of tert-butyl carbamates. Royal Society of Chemistry. [Link]

-

tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate - Chemsrc. Chemsrc. [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link]

- Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents.

-

tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - MDPI. MDPI. [Link]

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. ResearchGate. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

Sources

- 1. This compound - CAS:887580-31-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | C11H15BrN2O2 | CID 29921672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic use of functionalized heterocyclic building blocks is paramount to the successful discovery of novel therapeutics. Among these, tert-butyl N-[(6-bromo-2-pyridinyl)methyl]carbamate has emerged as a critical intermediate, particularly in the synthesis of kinase inhibitors. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity and synthesis to its strategic application in the development of targeted therapies, with a particular focus on its role in the creation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. By elucidating the causality behind its synthetic route and its utility in drug design, this document serves as a vital resource for researchers engaged in the synthesis and application of novel pharmaceutical agents.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its identity and properties. The compound in focus is unambiguously identified by its IUPAC name and other key descriptors.

IUPAC Name: tert-butyl N-[(6-bromo-2-pyridinyl)methyl]carbamate[1]

This name systematically describes a carbamate functional group where the nitrogen is attached to a methyl group, which in turn is substituted at the 2-position of a pyridine ring. The pyridine ring itself is brominated at the 6-position. The nitrogen of the carbamate is protected by a tert-butoxycarbonyl (Boc) group.

A summary of its key identifiers and computed physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 887580-31-6 | PubChem[1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | PubChem[1] |

| Molecular Weight | 287.15 g/mol | PubChem[1] |

| Exact Mass | 286.03169 Da | PubChem[1] |

| InChIKey | ZISQFMNTXPDRIX-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1(=CC=C(N=C1CN C(=O)OC(C)(C)C)Br) | |

| Topological Polar Surface Area | 51.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

These properties are crucial for predicting the compound's behavior in various solvents, its potential for membrane permeability, and its reactivity in subsequent synthetic steps. The presence of the Boc protecting group, for instance, significantly influences its solubility and stability under different pH conditions.

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl ((6-bromopyridin-2-yl)methyl)carbamate is a prime example of a protection reaction, a fundamental strategy in multi-step organic synthesis. The core of this transformation is the selective acylation of the primary amine of the precursor, (6-bromopyridin-2-yl)methanamine, to prevent its participation in undesired side reactions in subsequent synthetic steps.

The Logic of Amine Protection

Primary amines are nucleophilic and basic, making them highly reactive towards a wide range of electrophiles. In the context of a larger synthetic scheme, such as the construction of a complex drug molecule, this reactivity can be detrimental, leading to a mixture of products and low yields of the desired compound. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability to a broad range of nucleophilic and basic conditions. Crucially, it can be readily removed under specific acidic conditions that often do not affect other functional groups within the molecule.

Synthetic Workflow

The synthesis involves the reaction of the starting amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: Synthetic workflow for Boc protection.

Detailed Experimental Protocol

This protocol is a representative procedure for the N-Boc protection of a primary amine.

Materials and Equipment:

-

(6-bromopyridin-2-yl)methanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve (6-bromopyridin-2-yl)methanamine (1.0 equivalent) in anhydrous DCM or THF.

-

Base Addition: Add triethylamine or DIPEA (1.2-1.5 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction with Boc₂O.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting amine spot on TLC and the appearance of a new, less polar product spot. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Application in Drug Discovery: The Case of IRAK4 Inhibitors

The true value of a chemical building block is realized in its application. This compound is a quintessential example, serving as a pivotal intermediate in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4: A Key Therapeutic Target

IRAK4 is a serine/threonine kinase that plays a central role in the innate immune response. It is a critical component of the signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Dysregulation of these pathways is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and certain types of cancer. Consequently, inhibiting IRAK4 has become a major focus for the development of new anti-inflammatory and anti-cancer drugs.

Caption: Simplified IRAK4 signaling pathway.

Strategic Role of the Carbamate Building Block

The structure of this compound offers a versatile platform for the construction of IRAK4 inhibitors. The 6-bromo substituent on the pyridine ring is a key functional handle for introducing further molecular complexity, typically via cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. This allows for the precise installation of various aryl or heteroaryl groups that are often crucial for binding to the hinge region or other key pockets of the IRAK4 active site. The Boc-protected aminomethyl group at the 2-position provides a latent nucleophile that, after deprotection, can be elaborated to form amides, ureas, or other functional groups that interact with solvent-exposed regions of the kinase.

A general synthetic strategy for IRAK4 inhibitors utilizing this building block is outlined below.

Sources

solubility of tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis and drug discovery. In the absence of extensive published quantitative data, this guide leverages fundamental principles of chemical interactions and structural analysis to predict solubility across a range of common organic solvents. Furthermore, it equips researchers with a robust, step-by-step experimental protocol for the empirical determination of solubility, ensuring reliable and reproducible results. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. For a molecule like this compound, which serves as a versatile building block, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, maximizing yields, and developing effective purification strategies.

This guide moves beyond a simple recitation of known data to provide a deeper understanding of why this compound exhibits certain solubility profiles. By dissecting its molecular structure, we can anticipate its interactions with different solvent classes, a skill that is invaluable for any research scientist.

Molecular Structure and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A detailed examination of the structure of this compound (Figure 1) allows for a predictive assessment of its solubility.

Figure 1. Chemical Structure of this compound

Caption: Structure of this compound.

Key Structural Features Influencing Solubility:

-

Pyridine Ring: A polar aromatic heterocycle containing a nitrogen atom that can act as a hydrogen bond acceptor.

-

Bromo Substituent: An electron-withdrawing group that increases the molecule's polarity and molecular weight.

-

tert-Butyl Group: A bulky, non-polar alkyl group that favors solubility in non-polar solvents.

-

Carbamate Linkage: Contains both a hydrogen bond donor (N-H) and acceptors (C=O), contributing to polarity.

Based on these features, a qualitative solubility profile can be predicted.

Qualitative Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity. These predictions are based on structural analysis and inferences from the synthetic chemistry of related compounds.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile | High | Strong dipole-dipole interactions with the polar pyridine and carbamate moieties. The use of DMF and THF in the synthesis of related compounds suggests good solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to interact with both polar and non-polar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the carbamate and pyridine groups. The non-polar tert-butyl group may slightly limit solubility compared to polar aprotic solvents. |

| Ethers | Diethyl Ether | Low to Moderate | The non-polar nature of the ether is somewhat offset by its ability to act as a hydrogen bond acceptor. The bulky tert-butyl group favors solubility, but the polar core limits it. |

| Aromatic | Toluene | Low | While π-π stacking is possible between the aromatic rings, the overall polarity of the target molecule is too high for significant solubility in this non-polar solvent. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | These non-polar solvents cannot effectively solvate the polar functional groups of the molecule. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the solubility of the target compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly and place it in a thermostatically controlled environment (e.g., 25 °C ± 0.5 °C).

-

Stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle for at least 2 hours within the thermostatically controlled environment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, UV-Vis).

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Solvent Selection Workflow

The selection of an appropriate solvent is a critical decision in any chemical process. The following workflow provides a logical approach to solvent selection for processes involving this compound.

Caption: A systematic workflow for solvent selection.

Conclusion

While readily available quantitative solubility data for this compound is limited, a thorough understanding of its molecular structure allows for reliable predictions of its behavior in various organic solvents. This guide provides a foundational understanding of these predictions and equips researchers with the necessary tools to perform their own empirical solubility determinations. By combining theoretical knowledge with practical experimental protocols, scientists and developers can make informed decisions that will streamline their research and development efforts, ultimately leading to more efficient and successful outcomes.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 29921672, this compound. [Link]. Accessed January 7, 2026.

A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate

This guide provides an in-depth analysis of the stability and optimal storage conditions for tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate, a key intermediate in pharmaceutical research and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable compound.

Introduction: Chemical Identity and Significance

This compound, with a molecular formula of C₁₁H₁₅BrN₂O₂ and a molecular weight of 287.15 g/mol , is a bifunctional molecule featuring a bromopyridine moiety and a tert-butyloxycarbonyl (Boc)-protected aminomethyl group.[1][2] The bromopyridine core serves as a versatile scaffold for cross-coupling reactions, while the Boc-protected amine allows for sequential and controlled synthetic transformations. Its utility in the synthesis of complex nitrogen-containing heterocycles positions it as a critical building block in medicinal chemistry.

Understanding the stability and proper storage of this compound is paramount to prevent its degradation and ensure the reliability and reproducibility of experimental outcomes. This guide will elucidate the factors influencing its stability and provide actionable protocols for its handling and storage.

Chemical Stability Profile

The stability of this compound is primarily dictated by the lability of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, under which it is readily cleaved to yield the corresponding primary amine.[3][4][5]

The Vulnerability of the Boc Protecting Group

The Boc group's primary function is to mask the reactivity of the amine.[5] However, its susceptibility to acid-catalyzed cleavage is a critical consideration for storage and handling.[6] The deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[4]

Key Instability Factors:

-

Acidic Conditions: The Boc group is highly susceptible to cleavage by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[4][6][7] Even milder acidic conditions can lead to gradual deprotection over time.

-

Lewis Acids: Lewis acids can also facilitate the removal of the Boc group.[3][6]

-

Elevated Temperatures: While generally more stable at lower temperatures, prolonged exposure to high temperatures can promote thermal decomposition, although the Boc group is considered relatively thermally stable in the absence of other reactive species.

Stability Under Other Conditions

Conversely, the Boc group exhibits remarkable stability under a variety of other conditions, making it a versatile protecting group.[5][8]

Conditions of Stability:

-

Basic Conditions: The compound is stable in the presence of strong bases like sodium hydroxide or potassium hydroxide.[5]

-

Nucleophiles: It is generally unreactive towards common nucleophiles.[5]

-

Catalytic Hydrogenation: The Boc group is stable to conditions typically used for the cleavage of other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[5]

Recommended Storage Conditions

To maintain the chemical integrity of this compound, it is crucial to adhere to specific storage protocols that mitigate the risks of degradation.

General Storage Recommendations

Based on supplier information and general chemical principles, the following conditions are recommended for the long-term storage of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature or Refrigerated (2-8°C)[1][9] | Lower temperatures slow down potential degradation pathways. Room temperature is acceptable for short-term storage. |

| Atmosphere | Sealed in a dry environment[1] | Moisture can potentially contribute to hydrolysis, although the Boc group is generally stable to water. A dry, inert atmosphere (e.g., argon or nitrogen) is ideal to prevent any potential atmospheric reactions. |

| Light | Store in a dark place | While no specific photolability data is available for this compound, it is a general best practice to protect organic compounds from light to prevent photochemical degradation. |

| Container | Tightly sealed, appropriate chemical-resistant container | Prevents exposure to moisture and atmospheric contaminants. Glass vials with secure caps are suitable. |

Handling Precautions

When handling this compound, it is important to avoid creating a dusty environment.[10] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[11] Handling should be performed in a well-ventilated area or a fume hood.[11]

Experimental Protocols: A Self-Validating System

To ensure the integrity of the compound before use, particularly after long-term storage, a simple qualitative check can be performed.

Protocol: Thin-Layer Chromatography (TLC) for Integrity Check

Objective: To quickly assess the purity of this compound and detect any potential degradation to the deprotected amine.

Materials:

-

TLC plate (silica gel 60 F₂₅₄)

-

Developing chamber

-

Mobile phase: A non-polar/polar solvent mixture (e.g., 30% ethyl acetate in hexanes). This may need to be optimized.

-

Visualization agent: UV lamp (254 nm) and a potassium permanganate stain.

-

Sample of this compound

-

(Optional) A standard of the corresponding deprotected amine, if available.

Procedure:

-

Prepare a dilute solution of the carbamate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto the baseline of a TLC plate.

-

Develop the plate in the prepared mobile phase inside a developing chamber.

-

Once the solvent front has reached a sufficient height, remove the plate and mark the solvent front.

-

Visualize the plate under a UV lamp. The Boc-protected compound should appear as a single spot.

-

Further visualize by dipping the plate in a potassium permanganate stain. The presence of a new, more polar spot (lower Rf value) could indicate the presence of the deprotected amine.

Interpretation: The presence of a single, well-defined spot corresponding to the expected Rf value of the pure compound indicates its integrity. The appearance of additional spots, particularly a more polar one, suggests degradation.

Logical Workflow for Storage and Handling

The following diagram illustrates a decision-making workflow for the appropriate storage and handling of this compound.

Caption: Decision workflow for storage and handling.

Conclusion

The stability of this compound is robust under neutral and basic conditions, but its susceptibility to acid-catalyzed deprotection necessitates careful storage and handling. By adhering to the recommendations outlined in this guide—namely, storage in a cool, dry, and dark environment, and avoiding acidic contaminants—researchers can ensure the compound's integrity and the success of their synthetic endeavors. The implementation of routine integrity checks, such as TLC, provides a simple yet effective measure to validate the quality of the material before use, upholding the principles of scientific rigor and reproducibility.

References

-

Nareddy, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23869. [Link]

-

Nareddy, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23869. [Link]

-

Request PDF. (2025). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. ResearchGate. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

Alfa Aesar. tert-Butyl carbamate - SAFETY DATA SHEET. [Link]

-

PubChem. This compound. [Link]

- Google Patents. CN102936220A - BOC protection method for aminopyridine.

-

Acros Pharmatech. (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. [Link]

-

ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Wikipedia. Tert-butyloxycarbonyl protecting group. [Link]

Sources

- 1. This compound - CAS:887580-31-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | C11H15BrN2O2 | CID 29921672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. This compound | 887580-31-6 [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

The Versatile Building Block: A Technical Guide to tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate in Modern Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate has emerged as a pivotal intermediate, offering a unique combination of functionalities that enable the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.

Core Molecular Attributes and Strategic Importance

This compound (CAS Number: 887580-31-6) is a pyridine derivative characterized by a bromine atom at the 6-position and a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the 2-position.[1][2][3] This specific arrangement of functional groups is the cornerstone of its utility in organic synthesis.

Key Structural Features:

-

6-Bromopyridine Moiety: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position, enabling extensive structure-activity relationship (SAR) studies.

-

Boc-Protected Aminomethyl Group: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[5][6] Its presence allows for the selective modification of other parts of the molecule while the primary amine remains masked. Subsequent facile deprotection under acidic conditions unmasks the aminomethyl group for further functionalization, such as amide bond formation or reductive amination.[5][6]

This dual functionality makes this compound a highly valuable building block for the synthesis of polysubstituted pyridine derivatives, a structural motif frequently found in biologically active compounds.[7][8]

Synthesis of this compound

The synthesis of the title compound is typically achieved through a straightforward protection of the corresponding primary amine, (6-bromopyridin-2-yl)methanamine.

Detailed Experimental Protocol: Boc Protection of (6-bromopyridin-2-yl)methanamine

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

(6-bromopyridin-2-yl)methanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of (6-bromopyridin-2-yl)methanamine (1.0 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (TEA) (1.2 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[4][9]

Causality Behind Experimental Choices:

-

The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the acidic byproduct of the reaction without competing with the primary amine for the Boc₂O.

-

Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

-

The aqueous workup is designed to remove the base, unreacted Boc₂O, and other water-soluble byproducts.

Key Applications in Medicinal Chemistry

The strategic placement of the bromo and protected amine functionalities has positioned this compound as a key intermediate in the synthesis of a variety of therapeutic agents, most notably kinase inhibitors.

Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[10][11] Dysregulation of JAK signaling is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.[7][12] Consequently, the development of selective JAK inhibitors is a major focus of pharmaceutical research.[13]

While a direct synthesis of a marketed drug starting from the title compound is not readily found in the public domain, its structural motif is highly relevant to the synthesis of pyrazolopyrimidine-based JAK inhibitors. The following workflow illustrates a plausible synthetic route leveraging this compound for the synthesis of a key intermediate for this class of compounds.

Workflow for the Synthesis of a JAK Inhibitor Intermediate:

Caption: Synthetic workflow towards a JAK inhibitor scaffold.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 6-aryl-2-((tert-butoxycarbonylamino)methyl)pyridine.[14][15]

Causality Behind Experimental Choices:

-

The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki-Miyaura coupling and may require optimization for specific substrates.

-

The base is essential for the activation of the boronic acid in the catalytic cycle.[14]

-

Degassing the solvent is important to remove oxygen, which can deactivate the palladium catalyst.

Applications in the Synthesis of Agents for Neurodegenerative Diseases

The pyridine scaffold is also a prominent feature in compounds designed to target neurodegenerative diseases, such as Alzheimer's disease. The ability to introduce diverse substituents on the pyridine ring via cross-coupling reactions makes this compound a valuable tool in the synthesis of libraries of compounds for screening against relevant biological targets.

Subsequent Transformations: The Gateway to Further Diversity

Once the desired substituent has been introduced at the 6-position, the Boc-protected aminomethyl group can be readily deprotected to reveal the primary amine, which serves as a point for further diversification.

Workflow for Boc Deprotection and Further Functionalization:

Caption: Diversification of the 2-(aminomethyl)pyridine core.

Detailed Experimental Protocol: Boc Deprotection

This protocol provides a general procedure for the removal of the Boc protecting group.

Materials:

-

Boc-protected 6-substituted-2-(aminomethyl)pyridine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

OR

-

4 M HCl in 1,4-dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure (using TFA):

-

Dissolve the Boc-protected compound (1.0 equivalent) in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.[5][6]

Causality Behind Experimental Choices:

-

Strong acids like TFA or HCl readily cleave the Boc group. The choice of acid and solvent can be tailored to the specific substrate.[5][6]

-

The neutralization step is necessary to remove excess acid and obtain the free amine.

Conclusion and Future Perspectives

This compound is a strategically designed and commercially available building block that has proven its value in the synthesis of complex nitrogen-containing heterocyclic compounds. Its orthogonal functionalities—a readily displaceable bromine atom and a protected primary amine—provide a robust platform for the generation of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. The straightforward and well-established protocols for its synthesis and subsequent reactions, such as Suzuki-Miyaura coupling and Boc deprotection, further enhance its appeal to medicinal chemists. As the demand for novel and selective therapeutics continues to grow, the applications of this compound are poised to expand, solidifying its role as an indispensable tool in the drug discovery arsenal.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

-

PubChem. (n.d.). Process for preparing JAK inhibitors and related intermediate compounds. Retrieved from [Link]

-

ResearchGate. (2006). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

-

YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

-

PubMed. (2002, November 20). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]

- Google Patents. (n.d.). Processes of preparing a JAK1 inhibitor and new forms thereto.

-

Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) -.

-